N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-pyridinyl)methanamine
Description
N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine is a thiazole-derived compound featuring a tert-butyl group at position 3, a phenyl substituent at position 4 of the thiazole ring, and a 4-pyridinyl group attached via a methanamine linkage. The tert-butyl group enhances steric bulk and metabolic stability, while the 4-pyridinyl moiety may contribute to hydrogen bonding and π-π interactions in biological systems .
Properties
IUPAC Name |
3-tert-butyl-4-phenyl-N-(pyridin-4-ylmethyl)-1,3-thiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-19(2,3)22-17(16-7-5-4-6-8-16)14-23-18(22)21-13-15-9-11-20-12-10-15/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYSXVMZOFOGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CSC1=NCC2=CC=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole scaffold is typically constructed via the Hantzsch thiazole synthesis, which involves cyclocondensation of α-haloketones with thiourea derivatives. For this compound, 3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden is generated first.
Reaction Conditions :
- α-Haloketone Preparation : Bromination of 4-phenylacetophenone using N-bromosuccinimide (NBS) in CCl₄ under reflux yields α-bromo-4-phenylacetophenone.
- Cyclocondensation : Reacting α-bromo-4-phenylacetophenone with thiourea in ethanol at 80°C for 6 hours forms the thiazoline intermediate, which is subsequently oxidized to the thiazole using MnO₂ in dichloromethane (DCM) at 25°C for 3 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, CCl₄, reflux, 4h | 85% | |
| Cyclocondensation | Thiourea, EtOH, 80°C, 6h | 78% | |
| Oxidation | MnO₂, DCM, 25°C, 3h | 97% |
Introduction of the tert-Butyl Group
The tert-butyl group is introduced via nucleophilic substitution or Boc-protection strategies. A two-step approach involving Boc-protection followed by deprotection is commonly employed.
Methodology :
- Boc Protection : Reacting the thiazole-amine intermediate with di-tert-butyl dicarbonate (Boc₂O) in DCM at 25°C for 12 hours.
- Deprotection : Treatment with HCl in dioxane removes the Boc group, yielding the free amine for subsequent functionalization.
Optimization Insight :
Pyridinyl Methanamine Attachment
The pyridinyl moiety is introduced via reductive amination or Ullmann coupling.
Reductive Amination Protocol :
- Aldehyde Intermediate : Oxidation of 4-pyridinemethanol to 4-pyridinecarbaldehyde using Dess-Martin periodinane (DMP) in DCM at −78°C to 25°C.
- Coupling : Reacting the aldehyde with the thiazole-amine in DCM using sodium triacetoxyborohydride (NaBH(OAc)₃) at 25°C for 12 hours.
Data Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alcohol Oxidation | DMP, DCM, −78°C → 25°C, 3h | 100% | |
| Reductive Amination | NaBH(OAc)₃, DCM, 25°C, 12h | 82% |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Dess-Martin Periodinane : Superior to PCC (pyridinium chlorochromate) for alcohol oxidation, providing quantitative yields without over-oxidation.
- NaBH(OAc)₃ : Preferred over NaBH₄ for reductive amination due to milder conditions and higher selectivity.
Comparative Analysis of Synthetic Methods
Oxidation Step Efficiency
| Oxidizing Agent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| MnO₂ | DCM | 25°C | 3h | 97% | |
| Dess-Martin | DCM | −78°C→25°C | 3h | 100% | |
| PCC/NaOAc | DCM | 25°C | 1h | 70% |
Boc Protection vs. Direct Alkylation
| Method | Advantages | Disadvantages |
|---|---|---|
| Boc Protection | High yields, minimal side reactions | Requires deprotection step |
| Direct Alkylation | Fewer steps | Low regioselectivity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are typical for hydrogenation reactions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used for introducing halogens.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated thiazole-pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | R1 (Thiazole Position 4) | R2 (Methanamine Substituent) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target compound | Phenyl | 4-Pyridinyl | ~323.45* | Potential for enhanced hydrogen bonding and π-π interactions |
| N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine | Phenyl | 4-Chlorophenyl | ~341.90* | Increased lipophilicity; electron-withdrawing Cl may reduce reactivity |
| N-3-(tert-butyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidenmethanamine | 4-Methoxyphenyl | 2-Furyl | 342.46 | Methoxy group improves solubility; furyl may enhance metabolic instability |
| N-(5-tert-Butyl-3-ethyl-4-methyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide | Methyl | 3-Nitrobenzenesulfonamide | ~396.47* | Sulfonamide group introduces strong electron-withdrawing effects |
| N-(4-Chloro-5-isopropyl-3-methyl-1,3-thiazol-2(3H)-ylidene)-3-nitrobenzenesulfonamide | Chloro + isopropyl | 3-Nitrobenzenesulfonamide | ~420.91* | Chlorine and isopropyl groups increase steric hindrance and lipophilicity |
*Molecular weights estimated based on structural analogs.
Structural and Electronic Effects
- Target Compound vs. 4-Chlorophenyl Analog: The 4-pyridinyl group in the target compound replaces the 4-chlorophenyl group in the analog . In contrast, the chloro substituent increases lipophilicity (logP) but may reduce solubility.
- Methoxy vs. Phenyl Substituents : The 4-methoxyphenyl analog () exhibits higher solubility due to the electron-donating methoxy group, whereas the phenyl group in the target compound may favor aromatic stacking interactions .
Inferred Bioactivity
- Sulfonamide Analogs : Compounds with 3-nitrobenzenesulfonamide groups () exhibit antimicrobial properties, but the target compound’s lack of sulfonamide may shift its activity profile .
- Lipophilicity : The tert-butyl group in all analogs enhances metabolic stability, but the target compound’s pyridinyl group may reduce passive membrane permeability compared to chlorophenyl derivatives .
Biological Activity
N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine, identified by its CAS number 866009-91-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C19H21N3S
- Molecular Weight : 323.455 g/mol
- Structure : The compound features a thiazole ring, which is known for its biological relevance in various pharmacological applications.
Research indicates that N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine exhibits its biological activity through the inhibition of specific protein functions related to cell division. Notably, it has been shown to inhibit HSET (KIFC1), a kinesin motor protein involved in the organization of centrosomes during mitosis. This inhibition can lead to the induction of multipolar spindles in cancer cells, resulting in cell death due to aberrant cell division.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- Inhibition of HSET : The compound demonstrates micromolar inhibition of HSET activity, which is crucial for cancer cell survival under conditions of centrosome amplification. This was evidenced by experiments showing that treatment with the compound resulted in increased multipolarity in centrosome-amplified human cancer cells .
- Cytotoxicity Studies : In vitro cytotoxicity assays have revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range .
Structure-Activity Relationship (SAR)
The structural modifications of the thiazole moiety significantly influence the biological activity of related compounds. For example, altering substituents on the thiazole ring can lead to variations in potency against HSET and other targets. Compounds with different alkyl groups or aromatic substitutions have been systematically evaluated to establish a correlation between structure and biological efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| HSET Inhibition | Micromolar inhibition observed | |
| Cytotoxicity | Low micromolar IC50 against cancer cells | |
| Multipolarity Induction | Induced in centrosome-amplified cells |
Table 2: Structure-Activity Relationship Findings
| Compound Variation | Observed Effect | Reference |
|---|---|---|
| Alkyl Chain Length | Increased potency with optimal chain length | |
| Aromatic Substituents | Significant changes in binding affinity |
Case Study 1: In Vitro Efficacy Against Breast Cancer Cells
A recent study focused on the efficacy of N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine against MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent for breast cancer .
Case Study 2: Mechanistic Insights into Cell Cycle Disruption
Another investigation explored the mechanistic pathways through which this compound induces cell cycle arrest. The study utilized flow cytometry to analyze cell cycle distribution and found that treated cells exhibited an accumulation in the G2/M phase, corroborating the hypothesis that HSET inhibition disrupts normal mitotic processes .
Q & A
Basic: What are the optimal synthetic routes for N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine?
The synthesis typically involves cyclocondensation of tert-butyl-substituted thiazole precursors with pyridinyl methanamine derivatives. A common approach includes:
- Step 1 : Reacting 3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidene with 4-pyridinylmethanamine in ethanol or methanol under reflux conditions (60–80°C for 24–48 hours) .
- Step 2 : Catalytic optimization using Pd-based catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) to enhance coupling efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization for >95% purity .
Advanced: How can researchers resolve low-yield challenges in the final coupling step of this compound?
Low yields (e.g., 11.1% in analogous syntheses ) often arise from steric hindrance from the tert-butyl group or competing side reactions. Mitigation strategies:
- Solvent optimization : Switch to polar aprotic solvents (DMF, DMSO) to improve reactant solubility.
- Temperature control : Gradual heating (e.g., microwave-assisted synthesis at 140°C) to accelerate kinetics while minimizing decomposition .
- Catalyst screening : Test Pd(PPh₃)₄ or NiCl₂(dppe) for improved regioselectivity.
- Intermediate characterization : Use LC-MS to identify byproducts and adjust stoichiometry .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign signals for the tert-butyl group (δ ~1.3 ppm for 1H; ~29 ppm for 13C), thiazole protons (δ 6.5–7.5 ppm), and pyridinyl protons (δ 8.0–8.5 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass error .
- FT-IR : Identify C=N stretches (~1600 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms?
The thiazol-2(3H)-ylidene moiety may exhibit keto-enol tautomerism. Methodological steps:
- Crystal growth : Use slow vapor diffusion (e.g., dichloromethane/hexane) to obtain single crystals .
- SHELX refinement : Apply anisotropic displacement parameters and Hirshfeld surface analysis to distinguish between tautomers .
- Density Functional Theory (DFT) : Compare experimental bond lengths (C-N, C-S) with computational models to validate the dominant tautomer .
Basic: What preliminary assays are used to evaluate its biological activity?
- Antimicrobial screening : Broth microdilution (MIC against S. aureus, E. coli) following CLSI guidelines .
- Cytotoxicity : MTT assay on HEK-293 cells to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiazole scaffold .
Advanced: How can researchers elucidate the mechanism of action for this compound’s antifungal activity?
- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Molecular docking : Simulate interactions with fungal CYP51 (lanosterol 14α-demethylase) to predict binding affinity .
- Metabolomics : LC-MS profiling of ergosterol biosynthesis intermediates in treated vs. untreated Candida albicans .
Basic: How to analyze contradictory data in biological activity across studies?
- Strain variability : Cross-test activity against ATCC reference strains and clinical isolates .
- Solubility controls : Ensure consistent DMSO concentrations (<1% v/v) to avoid solvent interference .
- Dose-response validation : Replicate assays with 8-point dilution series to confirm EC₅₀ trends .
Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?
- QSAR modeling : Use Gaussian or Schrödinger Suite to correlate electronic parameters (HOMO-LUMO, logP) with antimicrobial IC₅₀ .
- Molecular dynamics : Simulate ligand-receptor stability (e.g., 100 ns trajectories) to prioritize substituents enhancing binding .
- ADMET prediction : SwissADME or pkCSM to optimize bioavailability and reduce hepatotoxicity risks .
Basic: How to troubleshoot purity issues in synthesized batches?
- HPLC-DAD : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities >0.1% .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for crystal lattice uniformity .
- Elemental analysis : Confirm C/H/N/S ratios within ±0.3% of theoretical values .
Advanced: What strategies validate the compound’s stability under physiological conditions?
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours; monitor via UPLC-MS .
- Light/heat stress : ICH Q1B guidelines for photostability (1.2 million lux-hours) and thermal cycling (40°C/75% RH for 6 months) .
- Metabolite profiling : Incubate with liver microsomes; identify Phase I/II metabolites using high-resolution MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
